2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-5-14-17(22)20(18(23)15(6-2)24-14)10-16(21)19-13-9-7-8-11(3)12(13)4/h7-9,14-15H,5-6,10H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIGHIWRMFDCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide is a synthetic organic molecule featuring a thiomorpholine ring and an acetamide group. Its unique structural characteristics suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C18H24N2O3S
- Molecular Weight : 348.46 g/mol
- Structural Features : The compound contains two ethyl groups and a substituted phenyl moiety, which may enhance its solubility and bioactivity compared to similar compounds.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures to 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing thiomorpholine rings are often associated with antimicrobial properties.
- Enzyme Inhibition : Similar acetamide structures have shown moderate enzyme inhibition, suggesting potential therapeutic applications.
- Anticancer Properties : Some analogs have demonstrated anticancer effects, warranting further exploration of this compound's potential in oncology.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-methoxyphenyl)acetamide | Similar acetamide structure | Moderate enzyme inhibition |
| 2-(3-methoxyphenyl)-N-acetylthiomorpholine | Contains a thiomorpholine ring | Antimicrobial activity |
| 2-(4-chlorophenyl)-N-acetylthiomorpholine | Chlorine substitution instead of ethyl | Anticancer properties |
Understanding the mechanism by which 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,3-dimethylphenyl)acetamide exerts its biological effects is crucial. Interaction studies involving molecular docking and binding affinity assessments can provide insights into its pharmacodynamics. These studies typically focus on:
- Target Identification : Identifying specific enzymes or receptors that the compound interacts with.
- Binding Studies : Assessing how well the compound binds to its targets compared to known inhibitors or agonists.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Acetamide Class
The compound shares structural motifs with several acetamide derivatives, including:
Key Observations :
- Thiomorpholinone vs. Morpholinone: The sulfur atom in the thiomorpholinone core (target compound) may confer distinct redox properties compared to oxygen-containing morpholinones (e.g., compound from ). This could influence metabolic stability or target binding.
- Substituent Effects: The 2,3-dimethylphenyl group in the target compound contrasts with the 2,6-dimethylphenyl group in alachlor or the 4-isopropylphenyl group in morpholinone derivatives . Steric and electronic differences here may modulate receptor affinity or selectivity.
Pharmacological and Agrochemical Context
- Alachlor (): A well-documented herbicide targeting very-long-chain fatty acid synthesis in plants. Its chloroacetamide group is critical for activity, a feature absent in the target compound .
- Diethylaminoacetamide (): Listed in a reagent catalog, this compound’s diethylamino group may enhance solubility or serve as a protonatable moiety in drug design, contrasting with the thiomorpholinone’s rigid diketone system .
- Morpholinone Derivatives (): Synthesized for structure-activity relationship (SAR) studies, these compounds highlight the importance of the oxomorpholinone ring in modulating pharmacokinetic properties. The target compound’s thiomorpholinone variant could offer improved lipophilicity or resistance to enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
